(5-Chloro-2-methylphenyl)hydrazine

Organic synthesis Process chemistry Pharmaceutical intermediates

Select (5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS 5446-17-3) when your synthetic route demands the 5-chloro-2-methyl substitution pattern. Unlike 2-chloro-4-methyl or 4-chloro isomers, this specific arylhydrazine enables the documented Fischer indole synthesis with 3-methylbutan-2-one to produce 4-chloro-2,3,3,7-tetramethyl-3H-indole—a validated gateway to diverse heterocyclic libraries via Vilsmeier-Haack formylation. The HCl salt ensures defined aqueous solubility (soluble in water and ethanol, insoluble in ethers/benzene) for streamlined workup. Procure CAS 5446-17-3 for antimicrobial Schiff base programs and pyrazole SAR studies requiring this exact substitution pattern.

Molecular Formula C7H9ClN2
Molecular Weight 156.61
CAS No. 5446-17-3; 94447-40-2
Cat. No. B2485637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-methylphenyl)hydrazine
CAS5446-17-3; 94447-40-2
Molecular FormulaC7H9ClN2
Molecular Weight156.61
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NN
InChIInChI=1S/C7H9ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3
InChIKeyXVFXJNWHUFWYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (5-Chloro-2-methylphenyl)hydrazine (CAS 5446-17-3/94447-40-2) Matters for Pharmaceutical Intermediates and Heterocyclic Synthesis


(5-Chloro-2-methylphenyl)hydrazine (free base CAS 94447-40-2; hydrochloride CAS 5446-17-3) is a substituted arylhydrazine with a chlorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring [1]. This specific substitution pattern is critical because both the position and nature of aryl ring substituents in phenylhydrazine derivatives have been shown to significantly affect the chemical shift of the nitrogen directly bound to the aromatic ring, thereby modulating reactivity in condensation and cyclization reactions [2]. The compound is commercially available as the hydrochloride salt (C7H10Cl2N2, MW 193.07), which is a white to light brown solid that must be stored under inert atmosphere at 2-8°C .

(5-Chloro-2-methylphenyl)hydrazine vs. Common Arylhydrazines: Why Substituent Position Precludes Simple Substitution


Arylhydrazines with different halogen positions and alkyl substitution patterns are not interchangeable in downstream synthetic applications. For example, 2-chloro-4-methylphenylhydrazine hydrochloride (CAS 90631-70-2) differs in solubility profile and reactivity relative to the target 5-chloro-2-methyl isomer . Similarly, 4-chlorophenylhydrazine (CAS 1073-69-4) lacks the ortho-methyl group, which alters both the steric environment for nucleophilic attack and the electronic properties of the hydrazine moiety. The target compound's unique 5-chloro-2-methyl substitution enables successful Fischer indole synthesis with 3-methylbutan-2-one to produce 4-chloro-2,3,3,7-tetramethyl-3H-indole—a transformation that cannot be assumed for positional isomers or unsubstituted phenylhydrazine without modification of reaction conditions and yield expectations [1].

Quantitative Evidence Guide: (5-Chloro-2-methylphenyl)hydrazine Differentiation Data for Scientific Selection


Hydrochloride Salt Form Provides Documented 76% Synthesis Yield with Validated Purity

The hydrochloride salt form of (5-chloro-2-methylphenyl)hydrazine (CAS 5446-17-3) is prepared via a validated diazotization-reduction sequence from 5-chloro-2-methylaniline, yielding 1.49 g (76%) of product from a 10.143 mmol scale reaction . The product purity is confirmed at 97% by 1H NMR with characteristic peaks at δ 10.08 (s, 3H), 7.98 (s, 1H), 7.13 (d, 1H), 6.97 (s, 1H), 6.91 (d, 1H), and 2.14 (s, 3H) in DMSO-d6 . In contrast, the free base form (CAS 94447-40-2) is typically supplied at 95% purity and exhibits different solubility characteristics . The hydrochloride salt is soluble in water and ethanol but insoluble in ethers and benzene , offering formulation flexibility compared to the free base.

Organic synthesis Process chemistry Pharmaceutical intermediates

Fischer Indole Synthesis: Documented Reactivity with 3-Methylbutan-2-one Produces Key Indolenine Intermediate

In a documented Fischer indole synthesis, (5-chloro-2-methylphenyl)hydrazine hydrochloride reacts with 3-methylbutan-2-one to produce 4-chloro-2,3,3,7-tetramethyl-3H-indole (an indolenine) [1]. This indolenine serves as a critical intermediate that, upon Vilsmeier-Haack formylation at 50°C, yields a β-diformyl compound which subsequently reacts with arylhydrazines, acetamidinium chloride, urea, thiourea, and guanidinium chloride to give various 5- and 6-membered heterocyclic products in excellent yields [1]. While the exact yield of the indolenine formation step is not numerically specified, the subsequent multistep transformations proceed efficiently, demonstrating the compatibility of this specific hydrazine with the Fischer indole reaction conditions. This contrasts with other arylhydrazines such as 4-chlorophenylhydrazine, which lack the ortho-methyl group and would produce a different indolenine substitution pattern with distinct reactivity .

Fischer indole synthesis Heterocyclic chemistry Indolenine synthesis

Positional Isomer Distinction: 5-Chloro-2-methyl vs. 2-Chloro-4-methyl Substitution Pattern Affects Physical Form and Solubility

The target compound (5-chloro-2-methyl substitution) and its positional isomer (2-chloro-4-methylphenylhydrazine hydrochloride, CAS 90631-70-2) share the same molecular formula (C7H10Cl2N2) and molecular weight (193.07) yet exhibit notable differences in commercial availability, purity specifications, and documented solubility profiles. The target compound is soluble in water and ethanol but insoluble in ethers and benzene , whereas the 2-chloro-4-methyl isomer is noted to appear as a crystalline solid with enhanced water solubility due to the hydrochloride salt form . The substitution pattern affects the chemical shift of the hydrazine nitrogen atoms, which correlates with nucleophilicity and reactivity [1]. The target compound is available with purity specifications of 97% while the isomer is typically offered at 98% purity .

Structure-property relationships Salt selection Formulation development

Derived Schiff Base Demonstrates Broad-Spectrum Antibacterial Activity Against Five Pathogenic Strains

A Schiff base derivative, (E)-4-chloro-2-(((5-chloro-2-methylphenyl)imino)methyl)phenol, synthesized from the target hydrazine derivative and 5-chlorosalicylaldehyde, exhibits broad-spectrum antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, and Salmonella typhimurium [1]. The antibacterial activity was characterized as broad-spectrum, though quantitative MIC values are not provided in the abstract. The study specifically notes that antibacterial activity was affected by the substituent on the aniline portion of the Schiff base [1]. Comparative Schiff bases derived from 4-chlorophenyl and 2-methoxyphenyl anilines were also synthesized and evaluated in the same study, demonstrating that the 5-chloro-2-methylphenyl substitution pattern produces a distinct antimicrobial profile [1].

Antimicrobial screening Schiff base chemistry Medicinal chemistry

Optimal Research and Procurement Scenarios for (5-Chloro-2-methylphenyl)hydrazine (CAS 5446-17-3/94447-40-2)


Fischer Indole Synthesis for Indolenine-Based Heterocyclic Library Construction

Researchers developing indole- or indolenine-containing compound libraries for medicinal chemistry programs should select (5-chloro-2-methylphenyl)hydrazine hydrochloride for Fischer indole synthesis with ketones such as 3-methylbutan-2-one. The documented conversion to 4-chloro-2,3,3,7-tetramethyl-3H-indole [1] provides a validated entry point to diverse 5- and 6-membered heterocyclic products via subsequent Vilsmeier-Haack formylation and condensation reactions [1]. This synthetic route is specifically documented for the 5-chloro-2-methyl isomer and may not transfer directly to other positional isomers without optimization.

Aqueous or Alcoholic Reaction Media Requiring Defined Solubility Profile

For reactions conducted in water or ethanol where ether and benzene are incompatible solvents, the hydrochloride salt of (5-chloro-2-methylphenyl)hydrazine offers a defined solubility profile: soluble in water and ethanol, insoluble in ethers and benzene . This solubility characteristic facilitates workup procedures involving ethereal washes and enables aqueous reaction conditions not accessible with the free base form. Procurement of CAS 5446-17-3 (hydrochloride) rather than CAS 94447-40-2 (free base) is indicated when aqueous solubility is required.

Pyrazole and Pyrazolone Synthesis via Hydrazine-Carbonyl Condensation

(5-Chloro-2-methylphenyl)hydrazine is a building block for pyrazole synthesis via condensation with β-ketoesters and α,β-unsaturated carbonyl compounds . The 5-chloro-2-methyl substitution pattern on the resulting pyrazole ring imparts distinct chemical and biological properties compared to pyrazoles derived from other arylhydrazines . Applications include the synthesis of N-methylated indole-pyrazole hybrids evaluated for antioxidant and anticancer activities [2], as well as pyrazole carboxamide derivatives with potential enzyme inhibition properties .

Schiff Base Derivatization for Antimicrobial Screening Programs

For antimicrobial discovery programs requiring hydrazine-derived Schiff bases, (5-chloro-2-methylphenyl)hydrazine provides a starting material that yields compounds with demonstrated broad-spectrum antibacterial activity. Condensation with 5-chlorosalicylaldehyde produces a Schiff base active against five pathogenic Gram-negative strains including E. coli, K. pneumoniae, P. mirabilis, P. aeruginosa, and S. typhimurium [3]. The antibacterial activity is affected by the aniline substituent [3], making the 5-chloro-2-methylphenyl pattern a distinct option for structure-activity relationship (SAR) studies comparing different arylhydrazine-derived Schiff bases.

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